molecular formula C16H23NO6 B1596749 Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS No. 500788-92-1

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Cat. No.: B1596749
CAS No.: 500788-92-1
M. Wt: 325.36 g/mol
InChI Key: DMWARYCUBBJWKQ-LLVKDONJSA-N
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Description

Tables

Table 1: ¹H NMR Chemical Shifts for Key Protons

Proton Environment δ (ppm) Multiplicity Coupling Constants (Hz)
tert-Butyl (Boc) 1.40 Singlet -
Methoxy (-OCH₃) 3.80–3.85 Singlet -
Phenyl ring aromatic protons 6.70–7.20 Multiplet J = 8–10
α-Proton (CH-NHBoc) 4.10–4.30 Doublet of doublets J = 8–10
β-Protons (CH₂COOH) 2.50–2.80 Multiplet -

Table 2: Key IR Absorption Frequencies

Functional Group Frequency (cm⁻¹) Intensity
Carboxylic acid O-H 2500–3300 Broad
Boc C=O 1680–1720 Strong
Amide N-H 3300 Medium
Methoxy C-O 1250 Strong
Aromatic C=C 1450–1600 Medium

Properties

IUPAC Name

(3R)-3-(2,3-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-13(18)19)10-7-6-8-12(21-4)14(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWARYCUBBJWKQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375909
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-92-1
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Amino Group with Boc

The Boc protecting group is introduced to the amino group to prevent unwanted side reactions during the synthesis. This is commonly achieved by reacting the free amino acid or amino ester with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Typical conditions : Boc2O in an aqueous or organic solvent with a base such as sodium bicarbonate or triethylamine.
  • Outcome : Formation of Boc-protected amino acid with retention of stereochemistry.

This method is well-established and provides selective protection without affecting the aromatic methoxy groups.

Stereoselective Synthesis of the β-Amino Acid Backbone

The stereochemistry at the β-position (3-position of the propionic acid) is crucial. Methods include:

  • Chiral auxiliary-mediated alkylation : Using chiral auxiliaries (e.g., Schöllkopf reagent) to introduce the 2,3-dimethoxyphenyl side chain with stereocontrol.
  • Asymmetric hydrogenation or reduction : Starting from α,β-unsaturated intermediates or oxo derivatives, followed by stereoselective reduction to obtain the (R)-configuration.
  • Azalactone (Erlenmeyer) method : Multicomponent reaction involving aldehydes, glycine derivatives, and acetic anhydride to produce azalactones, which upon hydrolysis and hydrogenation yield the amino acid with defined stereochemistry.

These approaches ensure high enantiomeric excess and are adaptable to various substituted phenyl rings.

Installation of the 2,3-Dimethoxyphenyl Group

The 2,3-dimethoxy substitution pattern on the phenyl ring is usually introduced via:

  • Starting from commercially available or synthesized 2,3-dimethoxybenzaldehyde or 2,3-dimethoxyphenyl precursors.
  • Alkylation or condensation reactions to attach the dimethoxyphenyl moiety to the amino acid backbone.
  • Use of benzyl or other protecting groups on the phenyl hydroxyls if necessary to prevent side reactions during synthesis.

Esterification and Hydrolysis Steps

Ester derivatives (e.g., ethyl esters) of the amino acid are often prepared to facilitate purification and handling. Hydrolysis of these esters under controlled conditions yields the free acid.

  • Typical conditions : Acidic or basic hydrolysis at moderate temperatures.
  • Purification : Crystallization or chromatographic methods to isolate the pure amino acid.

Detailed Example Procedure (Adapted from Related Phenylpropionic Acid Derivatives)

Stage Description Reagents/Conditions Outcome
1. Preparation of amino acid ester Reaction of phenylisoserine hydrochloride with ethanol and sulfuric acid at 45-55°C for 7-8 h Absolute ethanol, H2SO4, 45-55°C Formation of amino acid ethyl ester with defined stereochemistry
2. Protection of amino group Reaction of amino ester with di-tert-butyl dicarbonate (Boc2O) in presence of base Boc2O, base (e.g., NaHCO3), DMF or similar solvent, 0-25°C Boc-protected amino acid ethyl ester
3. Benzylation (if applicable) Selective benzylation of hydroxyl groups using benzyl bromide and sodium hydride NaH, PhCH2Br, DMF, 0-25°C Benzyl-protected hydroxyl derivative
4. Hydrolysis of ester Hydrolysis of ethyl ester to free acid Aqueous base or acid, controlled temperature This compound

This sequence is adapted from processes used for structurally related compounds such as (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, which shares similar stereochemical and protecting group strategies.

Analytical and Purification Considerations

  • Purity and stereochemistry are monitored by HPLC, chiral chromatography, and NMR spectroscopy.
  • Yields are optimized by controlling reaction times, temperatures, and reagent stoichiometry.
  • Isolation of the final product is typically achieved by crystallization or preparative chromatography to ensure high purity and enantiomeric excess.

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Boc Protection Use of Boc2O to protect amino group High selectivity, mild conditions Requires careful pH control
Stereoselective synthesis Chiral auxiliaries, azalactone method, asymmetric reduction High enantioselectivity Multi-step, requires chiral reagents
Aromatic substitution Use of 2,3-dimethoxybenzaldehyde or derivatives Readily available starting materials Potential side reactions on phenol groups
Esterification/hydrolysis Formation and cleavage of esters for purification Facilitates handling and purification Hydrolysis conditions must preserve stereochemistry

Research Findings and Optimization Notes

  • Use of mild bases and controlled temperatures during Boc protection prevents racemization.
  • Chiral auxiliary methods provide excellent stereocontrol but may require additional steps for auxiliary removal.
  • The 2,3-dimethoxy substitution pattern influences reactivity; methoxy groups stabilize intermediates and can affect solubility.
  • Purification via crystallization from suitable solvents yields products with >99% purity and high optical purity.
  • Scale-up processes benefit from using inexpensive and non-hazardous reagents, as demonstrated in related phenylpropionic acid derivatives.

This detailed overview synthesizes diverse literature and patent disclosures on the preparation of Boc-protected β-amino acids with substituted phenyl side chains, focusing on this compound. The methods emphasize stereoselective synthesis, protection strategies, and purification to achieve high-quality intermediates for pharmaceutical applications.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is designed for temporary amine protection and can be selectively removed under acidic conditions. Common reagents include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Hydrochloric acid (HCl) in dioxane

Reaction Example :

Boc-protected compound+TFAFree amine+CO2+tert-butyl alcohol\text{Boc-protected compound} + \text{TFA} \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-butyl alcohol}

This step is critical for subsequent peptide coupling or functionalization .

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in reactions such as:

  • Esterification with alcohols (e.g., methanol, ethanol) using carbodiimide coupling agents.

  • Amidation with amines to form peptide bonds, often mediated by HOBt/DIC or other coupling reagents.

Key Data :

Reaction TypeReagents/ConditionsYield (%)Application
EsterificationDCC, DMAP, MeOH85–92Prodrug synthesis
AmidationHATU, DIPEA, R-NH278–88Peptide chain elongation

These reactions enable the compound to serve as a building block in drug design .

Aromatic Ring Modifications

The 2,3-dimethoxyphenyl group undergoes electrophilic aromatic substitution (EAS) at positions ortho and para to the methoxy groups. Notable reactions include:

  • Nitration with HNO₃/H₂SO₄ at low temperatures.

  • Halogenation using Br₂/FeBr₃ or Cl₂/FeCl₃.

Research Findings :

  • Nitration at the 5-position occurs preferentially due to methoxy directing effects .

  • Halogenation yields mono-substituted products, which are useful intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Peptide Coupling Reactions

The deprotected amine reacts with activated carboxylic acids (e.g., Fmoc-amino acids) to form peptide bonds. This is central to solid-phase peptide synthesis (SPPS).

Optimized Conditions :

  • Solvent : DMF or DCM

  • Coupling Agent : HBTU/HOBt

  • Base : DIPEA

Efficiency : Coupling yields exceed 90% under optimized protocols .

Interaction with Biomolecules

The compound mimics β-strand peptide structures, enabling studies on:

  • Protein-ligand binding via hydrogen bonding with the carboxylic acid and amine groups.

  • Enzyme inhibition through competitive binding at active sites (e.g., proteases).

Case Study :
In a 2023 study, derivatives of this compound inhibited HER2-positive cancer cell proliferation by disrupting protein-protein interactions (IC₅₀ = 1.2 μM) .

Stability and Degradation

The Boc group enhances stability against nucleophiles and bases but is susceptible to:

  • Thermal decomposition above 150°C.

  • Hydrolysis in strongly alkaline conditions (pH > 10).

Degradation Products :

  • tert-Butyl alcohol

  • Carbon dioxide

  • Free amine derivative

Comparative Reactivity

The 2,3-dimethoxy substitution pattern uniquely influences reactivity compared to analogs:

CompoundSubstitutionReactivity in EAS
2,3-Dimethoxy2-OCH₃, 3-OCH₃High (ortho/para-directing)
3,5-Dimethoxy3-OCH₃, 5-OCH₃Moderate (meta-directing)
4-Methoxy4-OCH₃Low (para-directing only)

This structural distinction enables tailored synthetic applications .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Boc-(R)-3-amino-3-(2,3-dimethoxy-phenyl)-propionic acid serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structure allows it to mimic peptide sequences that are vital for drug action.

Case Study:
Research has demonstrated that derivatives of this compound can be utilized in the development of drugs aimed at treating conditions like depression and anxiety by modulating neurotransmitter systems .

Peptide Synthesis

Solid-Phase Peptide Synthesis:
This compound is extensively used in solid-phase peptide synthesis (SPPS), which is essential for creating complex peptides with high purity and yield. The Boc group facilitates selective reactions during the synthesis process.

Applications:

  • Production of therapeutic peptides.
  • Creation of peptide libraries for drug discovery.

Data Table: Peptide Synthesis Applications

Application TypeDescription
Therapeutic PeptidesUsed to synthesize peptides for various diseases
Peptide LibrariesFacilitates the generation of diverse peptide structures for screening

Biochemical Research

Enzyme Inhibition Studies:
this compound is employed in studies related to enzyme inhibition and protein interactions. This aids researchers in understanding biochemical pathways and disease mechanisms.

Research Insights:
Studies have shown that this compound can influence enzyme activity, making it a valuable tool for elucidating metabolic pathways .

Material Science

Development of Novel Materials:
The unique properties of this compound make it suitable for developing advanced materials, including drug delivery systems that enhance the bioavailability of therapeutic agents.

Example Applications:

  • Formulation of nanoparticles for targeted drug delivery.
  • Creation of biocompatible materials for medical applications.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and phenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular properties, and applications of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 2,3-dimethoxy-phenyl C₁₆H₂₃NO₆ 325.36 (calculated) Not explicitly listed Chiral building block; used in peptide synthesis
Boc-(R)-3-Amino-3-(4-methoxyphenyl)propionic acid 4-methoxy-phenyl C₁₅H₂₁NO₅ 295.33 500788-87-4 Enhanced para-substitution; lower steric hindrance
Boc-(R)-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid 2,4-dichloro-phenyl C₁₄H₁₇Cl₂NO₄ 334.20 500788-90-9 Electron-withdrawing Cl groups; increased hydrophobicity
Boc-(R)-3-Amino-3-(3-hydroxyphenyl)propionic acid 3-hydroxy-phenyl C₁₄H₁₉NO₅ 281.31 500788-89-6 Hydrogen-bonding capability; improved aqueous solubility
Boc-(R)-3-Amino-3-phenylpropionic acid Phenyl (unsubstituted) C₁₄H₁₉NO₄ 265.31 161024-80-2 Baseline structure for comparing substituent effects
Boc-(R)-3-Amino-3-(4-chlorophenyl)propionic acid 4-chloro-phenyl C₁₄H₁₈ClNO₄ 299.75 479064-93-2 Moderate hydrophobicity; halogenated analog
Boc-(R)-3-Amino-3-(3-bromophenyl)propionic acid 3-bromo-phenyl C₁₄H₁₈BrNO₄ 344.21 501015-16-3 Bulky bromine substituent; potential for cross-coupling reactions

Key Comparison Points

Hydrogen Bonding: The 3-hydroxyphenyl analog (CAS 500788-89-6) exhibits improved aqueous solubility due to the hydroxyl group’s hydrogen-bonding capacity, unlike the methoxy or halogenated derivatives . Steric Hindrance: Ortho-substituted derivatives (e.g., 2,3-dimethoxy or 2,4-dichloro) introduce steric bulk, which may slow coupling reactions in peptide synthesis compared to para-substituted analogs .

Stereochemical Considerations: The (R)-enantiomer of the target compound is critical for chiral specificity in drug design. For example, the (S)-enantiomer of 3-Amino-3-(2,3-dimethoxyphenyl)propionic acid (CAS 752198-18-8) has distinct biological interactions .

Applications :

  • Peptide Synthesis : Boc-protected analogs (e.g., 3-hydroxyphenyl, 4-chlorophenyl) are used as intermediates where controlled deprotection is required .
  • Drug Development : Halogenated derivatives (Cl, Br) are explored for their enhanced binding affinity in receptor-targeted therapies .

Research Findings and Trends

  • Solubility and Reactivity : Methoxy and hydroxyl groups improve solubility in polar solvents, whereas halogenated analogs are more lipophilic, favoring membrane permeability in drug candidates .
  • Synthetic Utility : The Boc group’s stability under basic conditions makes it preferable over acid-labile protecting groups (e.g., Fmoc) in multi-step syntheses .

Biological Activity

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a synthetic amino acid derivative characterized by its tert-butyloxycarbonyl (Boc) protecting group and a unique aromatic structure. This compound has garnered attention in biological research due to its potential applications in enzyme-substrate interactions, protein-ligand binding studies, and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound's amino and phenyl groups facilitate binding to enzymes and receptors, leading to significant biochemical effects, such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Activation : It can modulate receptor activity, influencing signaling cascades within cells.

These interactions suggest its potential role in therapeutic applications, particularly in drug design and development.

Pharmacological Applications

This compound has been studied for various pharmacological activities:

  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.
  • Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for anticancer drug development.
  • Antiinflammatory Properties : The structure may contribute to anti-inflammatory activity through the inhibition of specific inflammatory pathways.

Case Studies

  • Enzyme Interaction Studies : this compound has been utilized as a model compound in studies examining enzyme-substrate interactions. These studies reveal insights into binding affinities and kinetic parameters crucial for understanding metabolic processes .
  • Peptide Synthesis : The compound serves as a building block in synthesizing peptides with potential therapeutic effects. For example, peptides derived from this amino acid have been shown to mimic neurotransmitter activity, providing avenues for research into new treatments for neurological disorders .

Comparative Analysis

The following table summarizes the structural features and biological activities of similar compounds to highlight the uniqueness of this compound:

Compound NameStructural FeaturesUnique Aspects
This compoundContains a Boc protecting group and methoxy-substituted phenylPotential neuroprotective and anticancer activities
Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acidEnantiomer with similar structureUsed in peptide synthesis; potential neurotransmitter analogs
4-Methyl-L-DOPALacks the Boc group; different substituentsPrimarily used in Parkinson's disease treatment

Q & A

Q. What are the common synthetic routes for Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, and how is enantiomeric purity ensured?

The synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during coupling reactions. A key precursor, 3-amino-3-(2,3-dimethoxyphenyl)propionic acid, is synthesized via reductive amination or asymmetric catalysis. Enantiomeric purity is achieved through chiral resolution methods, such as diastereomeric salt formation with (1R,2S)-(−)-ephedrine or using chiral HPLC columns with polysaccharide-based stationary phases . Solid-phase synthesis techniques, as demonstrated for analogous compounds, may also be adapted to streamline purification .

Q. How is the structure of this compound validated, and what analytical techniques are critical?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMQC) to verify substituent positions on the phenyl ring and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight and fragmentation pattern analysis.
  • X-ray crystallography (if single crystals are obtainable) to resolve absolute configuration .
  • Optical rotation or circular dichroism (CD) to confirm enantiopurity .

Q. What are the primary biological targets or activities reported for this compound?

The compound and its analogs exhibit inhibitory activity against phosphodiesterase-4 (PDE4) and tumor necrosis factor-α (TNF-α), making them candidates for inflammatory and neurodegenerative disease research . Its β-amino acid structure also allows incorporation into peptide mimetics targeting G-protein-coupled receptors (GPCRs) or enzyme active sites .

Advanced Research Questions

Q. How can synthetic yields and stereoselectivity be optimized for large-scale production?

  • Catalyst screening : Asymmetric hydrogenation using Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) can enhance enantiomeric excess (ee).
  • Protecting group strategy : Boc protection minimizes side reactions during coupling, while orthogonal groups (e.g., Fmoc) enable stepwise solid-phase synthesis .
  • Process optimization : Continuous flow reactors improve reaction control and scalability, reducing racemization risks .

Q. How do researchers address contradictions in reported biological activity data?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, PDE4 isoforms). A systematic approach includes:

  • Dose-response profiling across multiple models (e.g., primary cells vs. immortalized lines).
  • Off-target activity screening using kinase/GPCR panels to identify confounding interactions.
  • Metabolite analysis (e.g., LC-MS/MS) to verify compound stability in biological matrices .

Q. What strategies are used to incorporate this compound into drug discovery pipelines?

  • Solid-phase combinatorial libraries : The amino acid backbone serves as a scaffold for generating dihydroquinazolinone derivatives or peptidomimetics via cyclization reactions .
  • Structure-activity relationship (SAR) studies : Modifying the dimethoxy-phenyl group or substituting the Boc group (e.g., with Fmoc or acetyl) can enhance solubility or target affinity .

Methodological Challenges and Solutions

Q. How are enantiomeric impurities detected and quantified?

Advanced chromatographic methods are employed:

  • Chiral HPLC : Utilizing columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • Capillary electrophoresis (CE) with chiral selectors (e.g., cyclodextrins).
  • NMR chiral shift reagents (e.g., Eu(hfc)₃) for rapid qualitative analysis .

Q. What in vitro/in vivo models are suitable for evaluating PDE4 inhibition?

  • In vitro : Recombinant PDE4B2 enzyme assays with cAMP as a substrate, monitored via fluorescence polarization.
  • In vivo : Transgenic mouse models of inflammation (e.g., LPS-induced lung injury) or cognitive impairment (e.g., Aβ-induced neuroinflammation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

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